Propanamide, N-(2,2,6,6-tetramethyl-4-piperidinyl)-3-((2,2,6,6-tetramethyl-4-piperidinyl)amino)-

Description

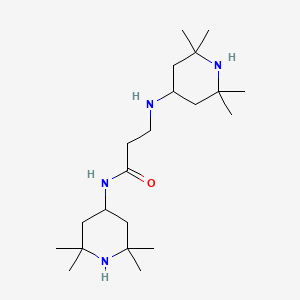

The compound Propanamide, N-(2,2,6,6-tetramethyl-4-piperidinyl)-3-((2,2,6,6-tetramethyl-4-piperidinyl)amino)- (hereafter referred to by its IUPAC name) is a hindered amine derivative with a propanamide backbone functionalized by two 2,2,6,6-tetramethyl-4-piperidinyl groups. The tetramethylpiperidine moieties confer radical scavenging properties, while the amide and amino linkages may enhance thermal stability and solubility in polymer matrices .

Properties

CAS No. |

76505-58-3 |

|---|---|

Molecular Formula |

C21H42N4O |

Molecular Weight |

366.6 g/mol |

IUPAC Name |

N-(2,2,6,6-tetramethylpiperidin-4-yl)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]propanamide |

InChI |

InChI=1S/C21H42N4O/c1-18(2)11-15(12-19(3,4)24-18)22-10-9-17(26)23-16-13-20(5,6)25-21(7,8)14-16/h15-16,22,24-25H,9-14H2,1-8H3,(H,23,26) |

InChI Key |

GMBXBKNMMIWUED-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NCCC(=O)NC2CC(NC(C2)(C)C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,6,6-tetramethylpiperidin-4-yl)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]propanamide typically involves the reaction of 2,2,6,6-tetramethylpiperidine with appropriate amide-forming reagents. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,6,6-tetramethylpiperidin-4-yl)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

Propanamide derivatives have been extensively studied for their pharmacological properties. The compound's structure suggests potential activity as a pharmaceutical agent due to the presence of piperidine rings which are known to interact with various biological targets.

- Analgesics and Anesthetics : Compounds similar to propanamide have been investigated for their analgesic properties. The structural modification of piperidine derivatives often enhances their efficacy as pain relief medications .

- Antidepressants : Research indicates that piperidine-based compounds can exhibit antidepressant-like effects. The dual piperidine moiety in this compound may contribute to its ability to modulate neurotransmitter systems .

Case Study Example :

In a study published in Journal of Medicinal Chemistry, researchers synthesized various piperidine derivatives and evaluated their binding affinity to serotonin receptors. One derivative showed promising results comparable to existing antidepressants .

Materials Science Applications

2. Polymer Chemistry

Propanamide derivatives are utilized in the synthesis of polymers, particularly those that require specific mechanical properties or thermal stability.

- Thermoplastic Elastomers : The compound can be incorporated into thermoplastic elastomers to enhance flexibility and durability. Its unique structure allows for improved interaction between polymer chains, resulting in better mechanical performance .

- Coatings and Adhesives : Due to its chemical stability and compatibility with various substrates, propanamide is explored as an additive in coatings and adhesives. It helps improve adhesion properties and resistance to environmental degradation .

Case Study Example :

A research article highlighted the use of piperidine-based propanamides in developing a new class of adhesives that maintain strength under high humidity conditions. The study demonstrated enhanced performance compared to traditional adhesive formulations .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Analgesics and Antidepressants | Effective binding at serotonin receptors |

| Materials Science | Thermoplastic Elastomers | Improved mechanical properties |

| Coatings and Adhesives | Enhanced adhesion under high humidity |

Mechanism of Action

The mechanism of action of N-(2,2,6,6-tetramethylpiperidin-4-yl)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]propanamide involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The tetramethylpiperidinyl groups enhance the compound’s stability and reactivity, allowing it to effectively participate in various chemical and biological processes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Structural Diversity: The target compound’s amide-amino linkage distinguishes it from esters (e.g., bis(2,2,6,6-tetramethylpiperidin-4-yl) succinate) and ethers (e.g., 4-stearyloxy derivatives) . This may enhance hydrogen-bonding interactions in polymer matrices. Compared to N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide (a pharmaceutical intermediate), the target lacks aromatic groups but incorporates dual tetramethylpiperidinyl moieties, likely shifting its application to materials science .

Functional Performance: Radical Scavenging: The tetramethylpiperidine groups in the target compound are analogous to those in 4-amino-TEMPO, a nitroxyl radical used to inhibit polymerization . This suggests the target may act as a stabilizer by neutralizing free radicals generated during UV exposure . Thermal Stability: The presence of amide bonds could improve thermal resistance compared to ester-based HALS, which may hydrolyze under high temperatures .

Molecular Weight and Solubility: The target compound’s molecular weight (~396 g/mol) is intermediate between low-MW analogs like 4-amino-TEMPO (~170 g/mol) and high-MW derivatives like 4-stearyloxy-TEMPO (~423 g/mol). This balance may optimize compatibility with polymers without sacrificing mobility .

Research Findings and Industrial Relevance

Performance in Polymer Stabilization

- Bis(2,2,6,6-tetramethylpiperidin-4-yl) succinate demonstrates excellent UV stabilization in polypropylene, with <5% degradation after 1,000 hours of accelerated weathering .

- Stearyloxy derivatives exhibit superior compatibility with hydrophobic polymers like polyethylene, attributed to their long alkyl chains .

The target compound’s dual piperidinyl groups may synergistically enhance radical scavenging efficiency, as seen in HALS with multiple amine sites . However, its lack of long alkyl chains could limit performance in non-polar matrices compared to stearyloxy analogs.

Contrast with Pharmaceutical Analogs

The compound N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide highlights how minor structural changes alter application:

Biological Activity

Propanamide, N-(2,2,6,6-tetramethyl-4-piperidinyl)-3-((2,2,6,6-tetramethyl-4-piperidinyl)amino)- (CAS Number: 76505-58-3) is a synthetic compound belonging to the class of piperidine derivatives. Its unique structure comprises multiple piperidine rings that contribute to its biological activity. This article explores its biological properties, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C21H42N4O

- Molecular Weight : 366.584 g/mol

- Density : 1 g/cm³

- Boiling Point : 498.9 °C

- Flash Point : 131.5 °C

The compound exhibits significant biological activity primarily through its interaction with various biological targets. Its piperidine moieties are known to influence receptor binding and enzymatic activity.

Key Mechanisms:

- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors, influencing neurotransmitter systems.

- Enzyme Inhibition : It has been observed to inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and detoxification processes.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Neuroprotective Effects

Piperidine derivatives are often explored for their neuroprotective properties. Research suggests that they may enhance cognitive functions and provide protection against neurodegenerative diseases by modulating neurotransmitter levels.

Table 1: Summary of Biological Activities

| Activity Type | Findings | References |

|---|---|---|

| Anticancer | Inhibition of cell proliferation in cancer lines | |

| Neuroprotection | Potential enhancement of cognitive functions | |

| Enzyme Inhibition | Inhibition of metabolic enzymes |

Case Study: Anticancer Properties

In a comparative study involving various piperidine derivatives, compounds similar to Propanamide were tested against A375 melanoma cells. The results indicated a significant reduction in cell viability with IC50 values ranging from 40–88 nM for structurally related compounds. This suggests that Propanamide may possess similar anticancer properties due to its structural characteristics .

Safety and Toxicity

While detailed toxicity studies on Propanamide itself are scarce, piperidine derivatives generally exhibit varying degrees of toxicity depending on their structure and dosage. Safety profiles indicate potential irritations and systemic effects at higher concentrations .

Q & A

Q. Example Protocol from :

| Compound | Reaction Conditions | Yield | Characterization Methods |

|---|---|---|---|

| (R)-N-(1-((5-amino-THN*)methyl)piperidin-4-yl)-N-phenylpropanamide | Boc deprotection with TFA in DCM, followed by purification via column chromatography | 71% | -NMR, -NMR, HRMS |

| *THN: Tetrahydronaphthalene |

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:

Contradictions in NMR or mass spectral data often arise from:

- Stereochemical Isomerism : Use 2D NMR (e.g., NOESY) to confirm spatial arrangements of substituents on the piperidinyl ring .

- Impurity Interference : Validate purity via HPLC or GC-MS. For example, residual solvents or unreacted intermediates may skew -NMR integrations .

- Dynamic Effects : Variable-temperature NMR can resolve signal splitting caused by conformational exchange in the piperidinyl ring .

Basic: What analytical techniques are critical for confirming the molecular structure of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : - and -NMR to map proton and carbon environments, particularly the piperidinyl N-H and amide carbonyl signals .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C16H24N2O2 for a related compound in ) .

- Infrared Spectroscopy (IR) : Identify amide C=O stretches (~1650–1700 cm) and N-H bends (~3300 cm) .

Advanced: How can theoretical frameworks guide experimental design for studying this compound’s reactivity?

Answer:

- Molecular Orbital Theory : Predict nucleophilic/electrophilic sites on the piperidinyl ring using computational tools (e.g., DFT calculations) to optimize reaction pathways .

- Kinetic Modeling : Apply rate equations to understand steric effects from tetramethyl substituents on reaction kinetics .

- Retrosynthetic Analysis : Use disconnection strategies to plan synthetic routes, prioritizing steps with high atom economy .

Advanced: What factorial design approaches optimize reaction conditions for piperidinyl-propanamide synthesis?

Answer:

A three-factor, two-level factorial design can optimize variables:

- Factors : Temperature (25°C vs. 60°C), catalyst loading (0.1 eq vs. 0.3 eq), solvent polarity (DCM vs. DMF).

- Responses : Yield, purity, reaction time.

- Analysis : ANOVA to identify significant interactions (e.g., higher temperatures may reduce steric hindrance but increase side reactions) .

Basic: What key molecular interactions influence the compound’s physicochemical properties?

Answer:

- Hydrogen Bonding : The amide group participates in H-bonding, affecting solubility and crystallinity.

- Steric Effects : Tetramethyl substituents on the piperidinyl ring hinder rotational freedom, increasing thermal stability .

- Lipophilicity : The piperidinyl group enhances membrane permeability, relevant for pharmacological studies .

Advanced: How can discrepancies in reported bioactivity data be systematically addressed?

Answer:

- In Vitro/In Vivo Correlation : Validate cell-based assays with animal models, adjusting for metabolic stability differences .

- Dose-Response Studies : Use Hill equation modeling to account for non-linear effects at varying concentrations.

- Control Experiments : Test metabolites or degradation products for off-target activity .

Basic: What purification strategies ensure high purity of the final product?

Answer:

- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate stereoisomers .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystal formation.

- HPLC Prep : Employ reverse-phase C18 columns for polar impurities .

Advanced: How can AI-driven simulations enhance process development for this compound?

Answer:

- COMSOL Multiphysics : Model mass transfer limitations in batch reactors to scale up synthesis .

- Machine Learning (ML) : Train algorithms on reaction datasets to predict optimal catalysts or solvents .

- Autonomous Labs : Implement robotic platforms for real-time optimization of reaction parameters .

Advanced: What strategies mitigate compound instability during long-term storage?

Answer:

- Stability Studies : Store samples under accelerated conditions (40°C/75% RH) and monitor degradation via LC-MS .

- Lyophilization : Convert to a stable amorphous solid state to prevent hydrolysis of the amide bond .

- Inert Atmosphere : Use argon-filled vials to minimize oxidative degradation of the piperidinyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.